2-(3-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)quinazolin-4(3H)-one” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string isInChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18)
.
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, are significant in medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in the development of novel medicinal agents due to their stability and the ease with which bioactive moieties can be introduced to the quinazoline nucleus. Research has revealed their antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in their development as drugs, highlighting the need for further research to enhance their bioavailability and combat antibiotic resistance (Tiwary et al., 2016).
Anticancer Properties
Quinazoline derivatives have been extensively investigated for their anticancer properties. They are known to inhibit EGFR, a protein that plays a crucial role in cancer cell proliferation. The versatility of quinazoline structures allows for the targeting of a wide range of therapeutic proteins beyond EGFR, including histone deacetylase, Nox, and various metabolic pathways. This structural diversity underlines the potential of quinazoline derivatives in the development of novel anticancer drugs, with several patents approved for their use as kinase inhibitors and for other targets, promising a rich field of study for new anticancer agents (Ravez et al., 2015).
Applications in Optoelectronics
Beyond their biomedical applications, quinazoline derivatives have been researched for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. Quinazoline and pyrimidine rings are instrumental in fabricating materials with electroluminescent properties, highlighting their potential in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Synthetic Chemistry
In synthetic chemistry, quinazoline derivatives are of paramount importance due to their broad biological properties and potential applications. The last two decades have seen a surge in the significance of designing novel quinazolines, exploring new synthetic routes, and investigating their properties for potential applications. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for the synthesis of quinazolines, contributing to a better understanding and further research in this field (Faisal & Saeed, 2021).
properties
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)quinazolin-4(3H)-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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